molecular formula C8H15NO3 B11734799 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid

2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid

Cat. No.: B11734799
M. Wt: 173.21 g/mol
InChI Key: NIBNFCCQFBSUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a hydroxycyclopentyl group and a methylamino group attached to an acetic acid moiety. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid typically involves the reaction of 2-hydroxycyclopentanone with methylamine, followed by the addition of chloroacetic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups in the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-[(2-hydroxycyclopentyl)-methylamino]acetic acid

InChI

InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12)

InChI Key

NIBNFCCQFBSUJN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1CCCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.